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Compound of Interest

Compound Name:
(2,6-Dibromo-4-

fluorophenyl)methanol

Cat. No.: B591520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of (2,6-Dibromo-4-fluorophenyl)methanol, a key intermediate in various pharmaceutical and

chemical research applications. This document details the synthetic protocol, physical and

spectroscopic properties, and experimental procedures.

Compound Overview
(2,6-Dibromo-4-fluorophenyl)methanol is a halogenated aromatic alcohol. Its structure,

featuring two bromine atoms and a fluorine atom on the phenyl ring, makes it a valuable

building block in the synthesis of more complex molecules, including active pharmaceutical

ingredients.

Table 1: Physicochemical Properties of (2,6-Dibromo-4-fluorophenyl)methanol
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Property Value

CAS Number 1346674-69-8

Molecular Formula C₇H₅Br₂FO[1]

Molecular Weight 283.92 g/mol

Appearance Solid

Storage Sealed in dry, room temperature

Synthesis of (2,6-Dibromo-4-fluorophenyl)methanol
The most common and efficient method for the synthesis of (2,6-Dibromo-4-
fluorophenyl)methanol is the reduction of the corresponding aldehyde, 2,6-Dibromo-4-

fluorobenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent

suitable for this transformation.

Synthetic Scheme
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Synthesis of (2,6-Dibromo-4-fluorophenyl)methanol

Reactants

Products

2,6-Dibromo-4-fluorobenzaldehyde

Reduction Reaction

Dissolved in Methanol

Sodium Borohydride (NaBH4)

Added portion-wise

Methanol (Solvent)

(2,6-Dibromo-4-fluorophenyl)methanol Sodium Borate Salts

Aqueous Work-up &
Extraction

Reaction Mixture

Purified Product Aqueous Waste

Click to download full resolution via product page

Caption: Synthetic workflow for the reduction of 2,6-Dibromo-4-fluorobenzaldehyde.

Experimental Protocol
Materials:

2,6-Dibromo-4-fluorobenzaldehyde (Commercially available from suppliers such as

Shanghai Medfine Bio-pharma, AOBChem, and Sigma-Aldrich)[2][3]

Sodium borohydride (NaBH₄)

Methanol (reagent grade)
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Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a 100 mL round-bottom flask, dissolve 2,6-Dibromo-4-fluorobenzaldehyde (1.0 eq) in

methanol (20 mL).

Cool the solution to 0 °C using an ice bath.

Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20

minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 2-3 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully quench the reaction by the slow addition of

saturated aqueous NH₄Cl solution (10 mL).

Remove the methanol under reduced pressure using a rotary evaporator.

Extract the aqueous residue with dichloromethane (3 x 20 mL).

Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

The crude (2,6-Dibromo-4-fluorophenyl)methanol can be further purified by column

chromatography on silica gel if necessary.

Characterization of (2,6-Dibromo-4-
fluorophenyl)methanol
The structure and purity of the synthesized (2,6-Dibromo-4-fluorophenyl)methanol are

confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for (2,6-Dibromo-4-fluorophenyl)methanol

Technique Data

¹H NMR

Expected chemical shifts (δ) in CDCl₃: Aromatic

protons (2H, doublet), Methylene protons (-

CH₂OH, 2H, singlet), Hydroxyl proton (-OH, 1H,

broad singlet).

¹³C NMR

Expected chemical shifts (δ) in CDCl₃: Aromatic

carbons (signals in the aromatic region, with C-F

and C-Br coupling), Methylene carbon (-CH₂OH,

signal around 60-70 ppm).

FTIR (KBr)

Characteristic peaks (cm⁻¹): ~3300 (O-H

stretch, broad), ~3000 (aromatic C-H stretch),

~1400-1600 (aromatic C=C stretch), ~1050 (C-

O stretch), ~550-750 (C-Br stretch).

Mass Spec. (EI)

Expected m/z: Molecular ion peak

corresponding to [C₇H₅Br₂FO]⁺, showing a

characteristic isotopic pattern for two bromine

atoms.

Logical Relationship of Synthesis and Characterization
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Synthesis and Characterization Logic

SynthesisStarting Material
(2,6-Dibromo-4-fluorobenzaldehyde)

Reduction Reaction

Crude Product

Purification

Pure Product
((2,6-Dibromo-4-fluorophenyl)methanol)

1H NMR 13C NMR FTIR Mass Spectrometry

Click to download full resolution via product page

Caption: Logical flow from synthesis to structural confirmation.

Safety Precautions
Handle all chemicals in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle

with care and avoid contact with acidic solutions.
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Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin

contact.

This guide provides a foundational understanding of the synthesis and characterization of (2,6-
Dibromo-4-fluorophenyl)methanol. Researchers should always consult relevant safety data

sheets (SDS) and perform a thorough risk assessment before conducting any chemical

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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